N-{2-[1-(2-METHYLPROPYL)-1H-1,3-BENZODIAZOL-2-YL]ETHYL}ACETAMIDE
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Overview
Description
N-{2-[1-(2-METHYLPROPYL)-1H-1,3-BENZODIAZOL-2-YL]ETHYL}ACETAMIDE is a synthetic compound that belongs to the class of benzodiazole derivatives Benzodiazoles are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
The synthesis of N-{2-[1-(2-METHYLPROPYL)-1H-1,3-BENZODIAZOL-2-YL]ETHYL}ACETAMIDE typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, which include 2-methylpropylamine and 1H-1,3-benzodiazole-2-carboxylic acid.
Condensation Reaction: The primary step involves the condensation of 2-methylpropylamine with 1H-1,3-benzodiazole-2-carboxylic acid in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) in a suitable solvent like dimethylformamide (DMF).
Chemical Reactions Analysis
N-{2-[1-(2-METHYLPROPYL)-1H-1,3-BENZODIAZOL-2-YL]ETHYL}ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield reduced derivatives.
Scientific Research Applications
N-{2-[1-(2-METHYLPROPYL)-1H-1,3-BENZODIAZOL-2-YL]ETHYL}ACETAMIDE has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex benzodiazole derivatives with potential pharmaceutical applications.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and infectious diseases.
Mechanism of Action
The mechanism of action of N-{2-[1-(2-METHYLPROPYL)-1H-1,3-BENZODIAZOL-2-YL]ETHYL}ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors or enzymes, modulating their activity and leading to the desired biological effects. For example, it may inhibit the activity of specific enzymes involved in disease pathways or interact with receptors to modulate cellular signaling .
Comparison with Similar Compounds
N-{2-[1-(2-METHYLPROPYL)-1H-1,3-BENZODIAZOL-2-YL]ETHYL}ACETAMIDE can be compared with other benzodiazole derivatives, such as:
N-(2-methylpropyl)-1H-1,3-benzodiazol-2-amine: This compound has a similar structure but lacks the acetyl group, which may result in different biological activities.
N-(2-methylpropyl)-1H-1,3-benzodiazol-2-carboxamide: This derivative has a carboxamide group instead of an acetyl group, which may affect its chemical reactivity and biological properties.
N-(2-methylpropyl)-1H-1,3-benzodiazol-2-yl)methanamine: This compound has a methanamine group, which may influence its pharmacokinetic and pharmacodynamic properties.
Properties
IUPAC Name |
N-[2-[1-(2-methylpropyl)benzimidazol-2-yl]ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O/c1-11(2)10-18-14-7-5-4-6-13(14)17-15(18)8-9-16-12(3)19/h4-7,11H,8-10H2,1-3H3,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCGXPUIUELNXRO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C2=CC=CC=C2N=C1CCNC(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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